molecular formula C20H26N2O4S B296812 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide

2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide

Cat. No. B296812
M. Wt: 390.5 g/mol
InChI Key: RWPMYBASWKWQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide, also known as EMA401, is a chemical compound that has gained significant attention in the field of scientific research in recent years. EMA401 is primarily used in the study of pain management and has shown promising results in preclinical trials.

Mechanism of Action

2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide works by blocking the activity of the angiotensin II receptor subtype AT2R. This receptor is expressed in high levels in the dorsal root ganglia, which are responsible for transmitting pain signals from the peripheral nervous system to the central nervous system. By blocking the activity of this receptor, 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide has been shown to be highly selective for the AT2R subtype, with no significant activity on other angiotensin receptors. The compound has also been shown to have minimal side effects, making it a promising candidate for pain management. In preclinical trials, 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide has been shown to provide significant relief from neuropathic pain without causing sedation or other adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide is its high selectivity for the AT2R subtype, which makes it a promising candidate for pain management. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide.

Future Directions

There are several potential future directions for the study of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide. One area of interest is the use of the compound in combination with other pain management therapies, such as opioids or nonsteroidal anti-inflammatory drugs. Additionally, further studies are needed to determine the long-term efficacy and safety of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide in humans. Finally, the potential use of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide in other conditions, such as cancer-related pain or inflammatory pain, should be explored.

Synthesis Methods

The synthesis of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide involves the reaction of 2-chloro-N-(2-isopropylphenyl)acetamide with 2-ethoxy(methylsulfonyl)aniline in the presence of a base, followed by purification using column chromatography. The yield of the reaction is approximately 70%, and the purity of the compound is confirmed using nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide has been extensively studied in preclinical trials for its potential use in pain management. The compound has shown promising results in the treatment of neuropathic pain, a type of chronic pain caused by damage to the nervous system. 2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide selectively targets a specific subtype of the angiotensin II receptor, which has been shown to play a crucial role in the development and maintenance of neuropathic pain.

properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H26N2O4S/c1-5-26-19-13-9-8-12-18(19)22(27(4,24)25)14-20(23)21-17-11-7-6-10-16(17)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,21,23)

InChI Key

RWPMYBASWKWQLQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(C)C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(C)C)S(=O)(=O)C

Origin of Product

United States

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